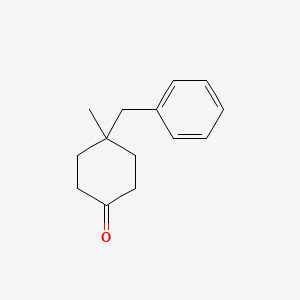

4-Benzyl-4-methylcyclohexanone

Overview

Description

4-Benzyl-4-methylcyclohexanone is an organic compound with the molecular formula C14H18O. It is a ketone, characterized by a cyclohexane ring substituted with a benzyl group and a methyl group at the fourth position. This compound is of interest in various fields due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It’s known that cyclohexanone derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Cyclohexanone and its derivatives are known to undergo reactions with nucleophiles, forming oximes and hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Cyclohexanone and its derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can influence various biochemical pathways, potentially leading to downstream effects.

Pharmacokinetics

A related compound, 4-benzyl-4-methylmorpholinium, has been studied for its physicochemical properties, cytotoxicity, oral toxicity, and biodegradability . The anion significantly determined the state of aggregation and cytotoxicity .

Result of Action

Cyclohexanone and its derivatives are known to interact with various enzymes and receptors, potentially influencing their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyl-4-methylcyclohexanone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

4-Benzyl-4-methylcyclohexanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclohexanone monooxygenase, which catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This interaction leads to the formation of lactones, which are valuable intermediates in the synthesis of various bioactive compounds . Additionally, this compound can interact with other enzymes involved in oxidation-reduction reactions, influencing the overall metabolic pathways in which it participates.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving encapsulated E. coli, this compound exhibited a concentration-dependent inhibition effect, impacting cell viability and metabolic activity . This compound’s ability to modulate cellular processes makes it a valuable tool for studying various biochemical pathways and their regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes like cyclohexanone monooxygenase, leading to the formation of enzyme-substrate complexes that facilitate oxidation reactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to specific environmental factors such as light and temperature . Long-term exposure to this compound has been observed to affect cellular function, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation-reduction reactions and the Baeyer-Villiger oxidation pathway. It interacts with enzymes such as cyclohexanone monooxygenase, which catalyzes the conversion of cyclohexanone derivatives into lactones . These metabolic pathways are essential for the synthesis of various bioactive compounds and the regulation of metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are influenced by its interactions with transport proteins and other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Benzyl-4-methylcyclohexanone involves the alkylation of 4-methylcyclohexanone with benzyl bromide. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4-methylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Benzyl carboxylic acid, 4-methylcyclohexanone.

Reduction: 4-Benzyl-4-methylcyclohexanol.

Substitution: Nitrobenzyl derivatives.

Scientific Research Applications

4-Benzyl-4-methylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.

Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

4-Methylcyclohexanone: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain contexts.

4-Benzylcyclohexanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.

4-Benzyl-4-ethylcyclohexanone: The ethyl group instead of the methyl group can lead to different reactivity and physical properties.

Uniqueness: 4-Benzyl-4-methylcyclohexanone’s combination of a benzyl and a methyl group on the cyclohexanone ring provides a unique balance of steric and electronic effects, making it a versatile compound in synthetic chemistry and research applications .

Biological Activity

4-Benzyl-4-methylcyclohexanone is a compound with notable biological activity, particularly in biochemical reactions and interactions with various enzymes. This article explores its mechanisms of action, cellular effects, pharmacokinetics, and potential applications in scientific research and medicine.

Chemical Structure and Properties

This compound is classified as a cyclohexanone derivative with the molecular formula . Its structure includes a cyclohexane ring substituted with a benzyl group and a methyl group, which contributes to its unique chemical properties.

Target Enzymes and Interactions

The compound primarily interacts with enzymes such as cyclohexanone monooxygenase , which catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This interaction leads to the formation of valuable lactones, which serve as intermediates in synthesizing various bioactive compounds.

Biochemical Pathways

This compound participates in several biochemical pathways, including:

- Formation of oximes and hydrazones through reactions with nucleophiles.

- Cell signaling modulation , influencing gene expression and metabolic processes.

In Vitro Studies

Studies involving encapsulated E. coli have demonstrated that this compound exhibits a concentration-dependent inhibition effect on cell viability and metabolic activity. This suggests its potential use in studying cellular responses to various stressors.

Dosage Effects

Research indicates that the biological effects of this compound can vary significantly based on dosage:

- Low doses may enhance metabolic pathways.

- High doses can lead to cytotoxicity and disruption of normal cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under standard laboratory conditions. However, it can degrade when exposed to light or elevated temperatures. The compound's absorption and distribution in biological systems are critical for understanding its therapeutic potential and safety.

Applications in Scientific Research

- Synthesis of Organic Molecules : It serves as an intermediate in synthesizing more complex organic compounds, making it valuable for studying reaction mechanisms.

- Pharmaceutical Development : Ongoing research aims to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Industrial Uses : The compound is utilized in producing fragrances, flavors, and specialty chemicals due to its unique structural characteristics.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies focus on acute toxicity, chronic toxicity risks, and potential ecological impacts. The findings indicate that while the compound has beneficial applications, attention must be paid to dosage and exposure levels to mitigate adverse effects .

Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Primary Enzyme Interaction | Cyclohexanone monooxygenase |

| Biochemical Pathways | Formation of oximes/hydrazones; modulation of cell signaling |

| Dosage Effects | Low doses enhance metabolism; high doses can be cytotoxic |

| Applications | Organic synthesis, pharmaceutical development, industrial uses |

Properties

IUPAC Name |

4-benzyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIPGHFGRLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606353 | |

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54889-02-0 | |

| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.